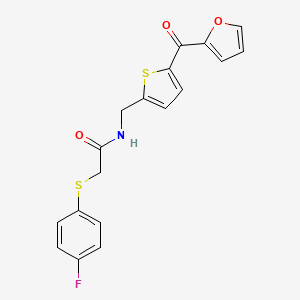

2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S2/c19-12-3-5-13(6-4-12)24-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-23-15/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUSYBLJGKJIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” typically involves multiple steps:

Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the fluorophenyl thioether.

Coupling with Furan-2-carbonyl Thiophene: The next step involves coupling the fluorophenyl thioether with a furan-2-carbonyl thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of the Final Compound: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under suitable conditions.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties, making it a candidate for therapeutic applications:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains. Studies suggest that the fluorinated phenyl group may enhance antibacterial properties, potentially leading to new treatments for infections .

- Anticancer Potential : Thiophene derivatives often exhibit anticancer properties. Preliminary studies indicate that this compound could induce apoptosis in cancer cell lines, similar to other thiophene-based compounds .

- Neuropharmacological Effects : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating mood disorders or neurological conditions .

Material Science

The unique structural features of this compound also lend themselves to applications in material science:

- Conductive Polymers : Due to the presence of thiophene rings, the compound can be incorporated into conductive polymer matrices, enhancing their electrical properties. This is particularly relevant in organic electronics and photovoltaic devices .

- Sensors : The sensitivity of thiophene derivatives to environmental changes makes them suitable for sensor applications, particularly in detecting chemical vapors or biological markers .

Antimicrobial Studies

A study conducted on fluorinated phenolic compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide may possess similar antimicrobial properties due to its structural similarities .

Anticancer Activity

Research on thiophene-containing compounds has shown their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. One study demonstrated that specific thiophene derivatives effectively reduced viability in breast cancer cells, indicating that our compound could exhibit analogous anticancer effects .

Neuropharmacological Effects

Compounds with similar structures have been evaluated for their effects on serotonin receptors, highlighting their potential role in mood modulation. A related investigation noted that structural features significantly influence receptor affinity and efficacy, suggesting further exploration of this compound's neuropharmacological properties is warranted .

Mechanism of Action

The mechanism of action of “2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally similar acetamide derivatives, highlighting key structural variations and associated bioactivities:

Key Observations

Substituent Effects on Bioactivity :

- The 4-fluorophenyl group is recurrent in compounds with enzyme inhibitory activity (e.g., Akt inhibition in , tyrosinase inhibition in ). Its electron-withdrawing nature likely enhances binding to hydrophobic enzyme pockets.

- Heterocyclic Replacements :

- Benzofuran-oxadiazole (e.g., 5d ) vs. furan-thiophene (target compound): The former shows antimicrobial activity, while the latter’s furan-carbonyl group may enhance solubility or metabolic stability.

- Thiophene-triazole derivatives (e.g., ) share the thiophene motif but lack the furan-carbonyl group, suggesting divergent pharmacological profiles.

Biological Performance: Akt Inhibition: Quinoline-hydrazineylidene acetamides (e.g., 9c ) achieve >90% Akt inhibition, outperforming benzofuran-oxadiazole derivatives (e.g., 2a ). This highlights the importance of the hydrazineylidene moiety in targeting kinase pathways. Antimicrobial Activity: Benzofuran-oxadiazole derivatives (2a, 5d ) rely on rigid heterocyclic cores for microbial target engagement, whereas pyrazole-thiazole hybrids (8c ) prioritize analgesic effects.

Synthetic Accessibility :

- The target compound’s furan-2-carbonyl-thiophene subunit may complicate synthesis compared to simpler aryl substitutions (e.g., 4-chlorophenyl in ). However, similar furan-thiophene systems are synthesized via coupling reactions, as seen in .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide (CAS Number: 1206986-96-0) has emerged as a significant subject of interest in medicinal chemistry due to its unique structural features, which include a fluorophenyl group, a furan ring, and a thiophene moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is , with a molecular weight of approximately 410.5 g/mol. The presence of the fluorine atom is known to enhance metabolic stability and lipophilicity, which are advantageous in drug development .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorophenyl and furan rings contribute to its binding affinity, while the tetrahydroisoquinoline moiety may enhance stability and bioavailability. The exact pathways through which this compound exerts its effects are still under investigation but are believed to involve modulation of specific biological pathways relevant to disease states .

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing similar structural motifs exhibit significant anticancer properties. For instance, related thioamide derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation .

Case Study:

A study evaluating the anticancer activity of novel derivatives reported that compounds with similar structural features demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting potent activity .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. In vitro studies have shown that certain derivatives possess significant antibacterial activity against pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

| Compound C | 0.30 | Pseudomonas aeruginosa |

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition potential of this compound. For example, studies have shown that related compounds can inhibit key enzymes involved in cancer progression and microbial resistance mechanisms, such as DNA gyrase and dihydrofolate reductase (DHFR). IC50 values for these interactions were reported between 12.27–31.64 μM for DNA gyrase inhibitors .

Synergistic Effects

Some studies have highlighted the synergistic effects when these compounds are used in combination with established antibiotics like ciprofloxacin and ketoconazole. This synergism enhances the overall antimicrobial efficacy while potentially reducing the required dosages of conventional treatments .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:

The synthesis of acetamide derivatives often involves multi-step reactions. Key strategies include:

- Nucleophilic substitution : React 2-chloroacetamide intermediates with thiol-containing substrates (e.g., 4-fluorothiophenol) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Coupling reactions : Use coupling agents like EDCI/HOBt to attach the furan-2-carbonyl moiety to the thiophene ring prior to acetamide formation .

- Solvent-free methods : Employ microwave-assisted synthesis to reduce reaction time and improve purity, as demonstrated in similar thiophene-based systems .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and thioether linkage (δ ~3.8–4.2 ppm for SCH₂) .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm stereochemistry, as shown in related acetamide derivatives .

Basic: How to design initial biological screening for antimicrobial activity?

Methodological Answer:

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Include fungal strains (e.g., C. albicans) for broad-spectrum screening .

- Positive controls : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.

- Dose-response curves : Use concentrations ranging from 1–100 µg/mL to establish potency thresholds .

Advanced: How to perform structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Modify substituents : Replace the furan-2-carbonyl group with other heterocycles (e.g., pyridine, imidazole) to assess impact on bioactivity .

- Isosteric replacements : Substitute the thioether linkage with sulfoxide or sulfone groups to evaluate electronic effects .

- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to bacterial targets like DNA gyrase .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize assay conditions : Ensure consistent pH, temperature, and inoculum size across studies. Discrepancies in MIC values often arise from methodological variability .

- Validate purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >95%, as impurities can skew bioactivity results .

- Replicate in multiple models : Test in both planktonic and biofilm-based assays to account for microbial heterogeneity .

Advanced: What computational approaches predict metabolic stability?

Methodological Answer:

- In silico tools : Use SwissADME to predict cytochrome P450 metabolism sites, focusing on the acetamide and thiophene moieties .

- MD simulations : Analyze liver microsome interactions (e.g., via GROMACS) to estimate half-life and identify susceptible metabolic cleavage points .

Advanced: How to assess synergistic effects with existing therapeutics?

Methodological Answer:

- Checkerboard assay : Combine the compound with β-lactams or fluoroquinolones at sub-MIC concentrations. Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5) .

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in bacterial cells during combination therapy .

Advanced: What in vivo models are suitable for toxicity profiling?

Methodological Answer:

- Rodent models : Administer doses (10–100 mg/kg) via oral gavage to assess acute toxicity (OECD 423 guidelines). Monitor liver/kidney function markers (ALT, creatinine) .

- Genotoxicity assays : Perform Ames tests (TA98 strain) to evaluate mutagenic potential .

Advanced: How to analyze polymorphism via crystallography?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve packing motifs (e.g., π-π stacking of fluorophenyl groups) and compare with density functional theory (DFT) calculations .

- Thermal analysis : Use DSC to identify polymorphic transitions (heating rate: 10°C/min) .

Advanced: How to validate target engagement in cancer models?

Methodological Answer:

- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays .

- Apoptosis markers : Quantify caspase-3/7 activation in treated cancer cell lines (e.g., MCF-7) via luminescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.